molecular formula C9H12F2N2O2 B13492102 ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate

ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate

Cat. No.: B13492102
M. Wt: 218.20 g/mol
InChI Key: RABTWAVTNKNKGU-UHFFFAOYSA-N
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Description

Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate typically involves the reaction of ethyl difluoroacetoacetate with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine. This sequence of reactions forms the pyrazole ring . The reaction conditions are carefully controlled to ensure the formation of the desired product and to minimize the formation of isomers.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as succinate dehydrogenase, which is part of the mitochondrial respiration chain . This inhibition can disrupt cellular energy production, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,3-difluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethyl ester group and difluoromethyl substituent contribute to its versatility in various chemical reactions and applications.

Properties

Molecular Formula

C9H12F2N2O2

Molecular Weight

218.20 g/mol

IUPAC Name

ethyl 3,3-difluoro-3-(1-methylpyrazol-3-yl)propanoate

InChI

InChI=1S/C9H12F2N2O2/c1-3-15-8(14)6-9(10,11)7-4-5-13(2)12-7/h4-5H,3,6H2,1-2H3

InChI Key

RABTWAVTNKNKGU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=NN(C=C1)C)(F)F

Origin of Product

United States

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